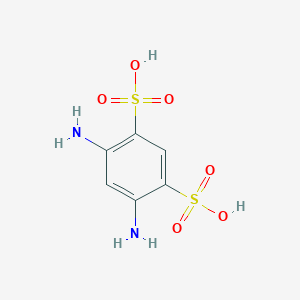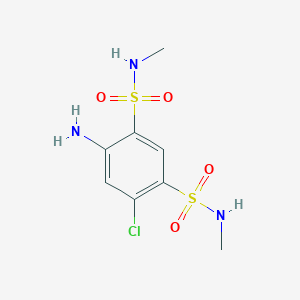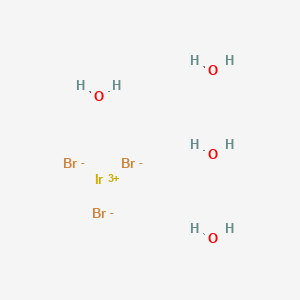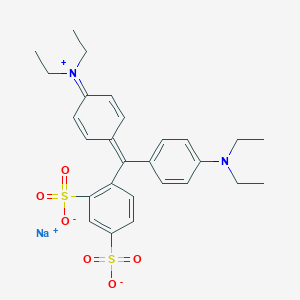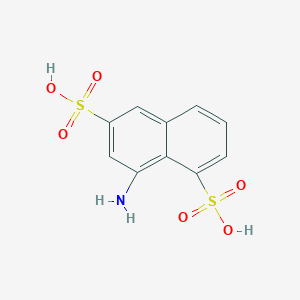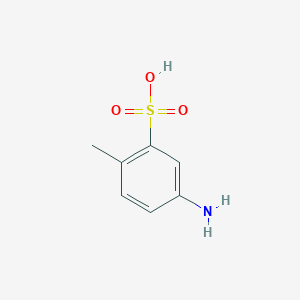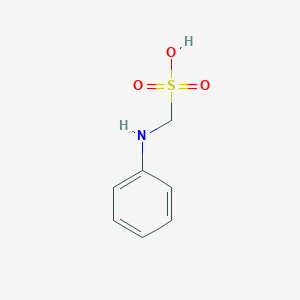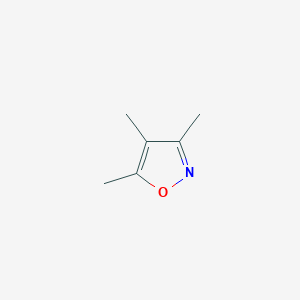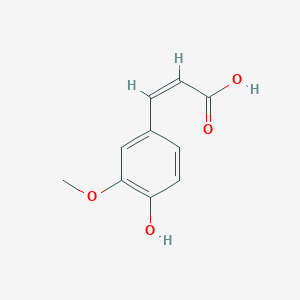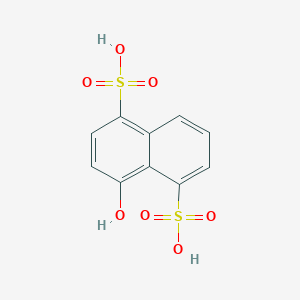
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol
Overview
Description
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TCDD, or dioxin, and is a highly toxic environmental pollutant. In
Scientific Research Applications
TCDD has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. TCDD has been shown to have a variety of effects on the immune system, including the suppression of immune function and the activation of immune cells. It has also been shown to have effects on the nervous system, including the induction of seizures and the alteration of neurotransmitter levels.
Mechanism Of Action
The mechanism of action of TCDD is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in a variety of biological processes, including immune function, metabolism, and cell growth. TCDD binds to AhR and activates it, leading to changes in gene expression.
Biochemical And Physiological Effects
TCDD has a variety of biochemical and physiological effects on the body. It has been shown to cause oxidative stress, DNA damage, and inflammation. It also alters the metabolism of lipids and carbohydrates, leading to changes in energy balance. TCDD has been shown to have effects on the cardiovascular system, including the induction of hypertension and atherosclerosis.
Advantages And Limitations For Lab Experiments
TCDD has several advantages as a model compound for scientific research. It is highly stable and can be easily synthesized in the laboratory. It is also a potent and specific activator of AhR, making it a useful tool for studying the effects of AhR activation. However, TCDD is highly toxic and must be handled with care. It also has a long half-life in the body, making it difficult to study the effects of acute exposure.
Future Directions
There are many future directions for research on TCDD. One area of interest is the role of TCDD in the development of cancer. TCDD has been shown to have carcinogenic effects in animal models, and there is evidence to suggest that it may be a human carcinogen as well. Another area of interest is the effects of TCDD on the microbiome. TCDD has been shown to alter the composition of the gut microbiome, which may have implications for human health. Finally, there is interest in developing new compounds that can activate or inhibit AhR, which may have therapeutic applications in a variety of diseases.
Synthesis Methods
TCDD is a byproduct of many industrial processes, including the production of certain herbicides and pesticides. It is also a byproduct of the incineration of waste materials. TCDD can be synthesized in the laboratory by the oxidation of trichlorophenol using a variety of methods, including the use of potassium permanganate, sodium hypochlorite, or hydrogen peroxide.
properties
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSODBDEYXPYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308088 | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
CAS RN |
13630-61-0 | |
| Record name | NSC202024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



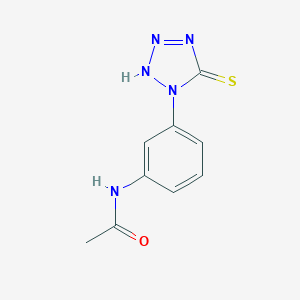
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)

